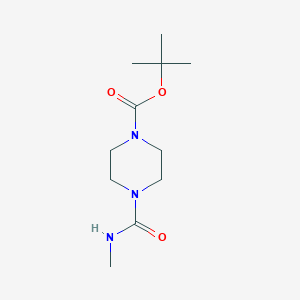

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H21N3O3 . Its molecular weight is 243.30300 .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” involves several steps. One synthetic route involves the use of methylamine and 4-chlorocarbonyl, resulting in a 70% yield . Another route involves the use of Methylcarbamic and N-Boc-piperazine . The exact synthesis process can be found in various patents .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific conformation based on its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate” include a molecular weight of 243.30300 . The exact density, boiling point, and melting point are not available .Applications De Recherche Scientifique

Proteomics Research

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate: is utilized in proteomics research as a specialty chemical . Its molecular structure allows for the modification of peptides and proteins, which is essential for understanding protein function and interaction. This compound can be used to synthesize peptides with specific modifications, aiding in the study of protein structure and function.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents . Its piperazine ring is a common motif in many drug molecules, and the tert-butyl group can be used to introduce steric bulk, which can influence the biological activity of the resultant compounds.

Material Science

In material science, this compound’s derivatives could potentially be used as linkers or building blocks in the creation of polymers or novel materials . The piperazine core can act as a pivot point, allowing for the creation of materials with specific mechanical properties or functionalities.

Biochemistry Applications

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate: is significant in biochemistry for the synthesis of biochemical compounds. It can be used to create molecules that mimic the structure of naturally occurring substances, which can be instrumental in studying enzyme-substrate interactions and other biochemical pathways .

Industrial Chemistry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex chemicals. Its robust structure makes it suitable for reactions under various conditions, which is valuable for large-scale chemical production processes .

Environmental Science

Although specific applications in environmental science are not explicitly documented, similar compounds are often used in environmental remediation processes. They can be part of the synthesis of compounds designed to neutralize or remove environmental pollutants .

Targeted Protein Degradation

The compound is useful in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. It can act as a linker molecule in PROTACs, connecting the ligand for the target protein with the ligand for an E3 ubiquitin ligase, thus tagging the target protein for degradation .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the synthesis of bioactive molecules and drug substances .

Mode of Action

Similar compounds are known to undergo reactions with various aryl halides to form corresponding amine derivatives .

Result of Action

It is known that similar compounds can be used in the synthesis of bioactive molecules and drug substances .

Action Environment

It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

Propriétés

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZXLMLVGRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609693 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

CAS RN |

652154-14-8 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)